molecular formula C38H47ClN4O4 B612080 Nvp-cgm097 CAS No. 1313363-54-0

Nvp-cgm097

Cat. No. B612080
M. Wt: 659.26
InChI Key: CLRSLRWKONPSRQ-IIPSPAQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 is a highly potent and selective MDM2 inhibitor . It binds to the p53 binding-site of the Mdm2 protein, disrupting the interaction between both proteins, leading to an activation of the p53 pathway .


Molecular Structure Analysis

The molecular formula of NVP-CGM097 is C38H49ClN4O8S . Its exact mass is 756.30 and the molecular weight is 757.340 .


Chemical Reactions Analysis

NVP-CGM097 is known to interact with the MDM2 protein, disrupting its interaction with the p53 protein . This disruption leads to the activation of the p53 pathway . In terms of its effect on ATP-binding cassette (ABC) transporters, NVP-CGM097 has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .


Physical And Chemical Properties Analysis

NVP-CGM097 has a molecular weight of 659.26 and a molecular formula of C38H47ClN4O4 .

Scientific Research Applications

  • Clinical Development for Cancer Treatment : NVP-CGM097 has been identified as a promising candidate for treating cancer due to its ability to inhibit the p53:MDM2 protein-protein interaction. It is currently undergoing phase 1 clinical trials for tumors with wild-type p53 (Holzer et al., 2015).

  • Mechanism of Action and Selectivity : This inhibitor functions by binding to the p53 binding-site of the MDM2 protein, disrupting their interaction and activating the p53 pathway. It exhibits high selectivity, binding to human MDM2 more strongly than other species' forms of the protein (Valat et al., 2014).

  • Predictive Biomarkers for Treatment Response : A gene expression signature consisting of 13 up-regulated genes, which are known p53 downstream target genes, has been identified. This signature predicts sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models (Jeay et al., 2015).

  • Potential in Overcoming Multidrug Resistance : NVP-CGM097 has been evaluated for its ability to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells, without significantly altering the expression and localization of the ABCB1 protein. It functions by blocking ABCB1-mediated drug efflux, thus enhancing the accumulation of chemotherapeutic drugs in cancer cells (Zhang et al., 2020).

  • Combination Therapy Potential : Studies have shown that NVP-CGM097, when combined with other anticancer drugs like 5-Fluorouracil, can produce additive effects on the p53-p21-Rb-E2F1 cascade, leading to enhanced tumor cell inhibition (Reuther et al., 2016).

Safety And Hazards

NVP-CGM097 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSLRWKONPSRQ-CPOWQTMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-cgm097

CAS RN

1313363-54-0
Record name CGM-097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGM-097
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.